molecular formula C8H9ClFNO2S B7765319 N-(3-chloro-4-fluorophenyl)ethanesulfonamide

N-(3-chloro-4-fluorophenyl)ethanesulfonamide

Cat. No.: B7765319
M. Wt: 237.68 g/mol
InChI Key: VVKGVXKRMFUWJN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)ethanesulfonamide is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It belongs to a class of compounds featuring a sulfonamide functional group linked to a substituted phenyl ring, a common pharmacophore in drug discovery . The 3-chloro-4-fluoro substitution pattern on the aniline ring is a recurring structural motif in the development of various biologically active molecules . Researchers investigate this family of compounds for their potential as key intermediates or building blocks in the synthesis of more complex molecules . As with many research chemicals, this product is intended for use in laboratory settings only. This compound is provided "For Research Use Only," and is not intended for diagnostic, therapeutic, or any other human use. Proper safety procedures must be followed during handling. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKGVXKRMFUWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for N-(3-chloro-4-fluorophenyl)ethanesulfonamide

The traditional synthesis of this compound relies on well-established reactions that are fundamental to organic chemistry. These methods are widely used due to their reliability and the accessibility of the required starting materials, such as 3-chloro-4-fluoroaniline (B193440) and ethanesulfonyl chloride.

Formation of the Sulfonamide Bond via Sulfonyl Halide Reactions

The most common and direct method for synthesizing this compound is the reaction between ethanesulfonyl chloride and 3-chloro-4-fluoroaniline. This nucleophilic substitution reaction involves the attack of the amino group of the aniline (B41778) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

To neutralize the HCl byproduct, the reaction is typically conducted in the presence of a base. Pyridine is a common choice as it can serve as both a base and a solvent. Alternatively, an aqueous system using a base like sodium carbonate can be employed. sci-hub.se

General Reaction Scheme: CH₃CH₂SO₂Cl + H₂NC₆H₃ClF → CH₃CH₂SO₂NHC₆H₃ClF + HCl

Amination Reactions Involving Halogenated Anilines

Viewed from the perspective of the aniline, this pathway is an amination of a sulfonyl chloride. The key reactant, 3-chloro-4-fluoroaniline, is a halogenated aniline whose nucleophilicity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Despite this, the amino group remains sufficiently nucleophilic to react with the highly electrophilic ethanesulfonyl chloride. The synthesis of 3-chloro-4-fluoroaniline itself is typically achieved through the reduction of 3-chloro-4-fluoronitrobenzene (B104753), using methods such as catalytic hydrogenation or reduction with iron powder in an acidic medium. google.com

Palladium-Catalyzed C-N Coupling Approaches

A more modern and versatile approach for the synthesis of N-aryl sulfonamides involves palladium-catalyzed cross-coupling reactions. Instead of reacting an amine with a sulfonyl chloride, this method can form the C-N bond directly. For instance, a reaction could be devised between an aryl halide (like 1-chloro-2-fluoro-4-iodobenzene) and ethanesulfonamide (B75362).

This approach offers significant advantages in terms of functional group tolerance and substrate scope. The development of specialized ligands, such as those from the Buchwald group, has enabled these reactions to proceed under mild conditions with high efficiency. nih.gov A palladium-catalyzed process could also involve the chlorosulfonylation of an arylboronic acid followed by reaction with an amine. nih.gov More recent developments have shown the synthesis of related sulfinamides from aryl halides and N-sulfinylamines, which can then be converted to sulfonamides. nih.gov

Novel and Sustainable Synthetic Approaches for Analogues

Recent research has focused on developing more environmentally friendly and efficient methods for sulfonamide synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and allow for scalable production.

Application of Green Chemistry Principles in Sulfonamide Synthesis

A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water has emerged as a promising solvent for sulfonamide synthesis. tandfonline.com The reaction of sulfonyl chlorides with amines can be performed in an aqueous medium, often under mild, room-temperature conditions with dynamic pH control, eliminating the need for organic bases. rsc.org This method simplifies product isolation, as the sulfonamide often precipitates from the reaction mixture upon acidification and can be collected by simple filtration, yielding products with high purity. rsc.orgresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry has become a powerful tool for the synthesis of pharmaceutical compounds, including sulfonamides. In a flow system, reactants are continuously pumped through a reactor where they mix and react. This technology offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability.

The synthesis of sulfonamides in flow reactors allows for rapid reaction optimization and high-throughput production of compound libraries. These systems can handle highly reactive intermediates like sulfonyl chlorides more safely by generating and consuming them in situ. The precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purities. This methodology is particularly well-suited for the scalable production of this compound analogues for further research and development.

Enantioselective Synthesis of Chiral Sulfonamide Derivatives

The catalytic enantioselective synthesis of chiral sulfonamides is an area of growing interest, as stereochemistry can play a crucial role in the biological activity of molecules. While specific enantioselective methods for this compound are not extensively detailed in the provided literature, general strategies for creating chiral sulfonamide derivatives can be applied.

One prominent approach involves the catalytic enantioselective synthesis of N-C axially chiral compounds. nih.govmdpi.com These molecules possess atropisomers, which are stereoisomers arising from restricted rotation around a single bond. nih.gov Research has demonstrated the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides through chiral Palladium (Pd)-catalyzed N-allylation (Tsuji–Trost allylation). nih.govmdpi.com This reaction, using secondary sulfonamides with an allyl acetate (B1210297) in the presence of a chiral ligand like the (S,S)-Trost ligand, can achieve high enantioselectivity, with enantiomeric excesses (ee) up to 92%. nih.gov Adapting this methodology could potentially lead to the synthesis of novel, axially chiral derivatives of this compound.

Another emerging area is the synthesis of chiral sulfonimidoyl fluorides (SIFs), which contain a chiral sulfur center. nih.gov A convenient route has been developed to obtain these compounds with high enantiomeric excess from readily available sulfenamides through one-pot tandem reactions. nih.gov These chiral SIFs can be converted into a variety of chiral S(VI) derivatives, highlighting the potential for creating sulfur-chiral analogs of the target compound. nih.gov The development of such methods underscores the importance of chirality in designing next-generation chemical probes and therapeutics. nih.gov

Synthesis of Key Precursors and Building Blocks

Preparation of 3-Chloro-4-fluoroaniline and its Derivatives

3-Chloro-4-fluoroaniline is a crucial intermediate, and several methods for its synthesis have been established. chemicalbook.comgoogle.comgoogle.com These routes often start from more readily available precursors such as 3-chloro-4-fluoronitrobenzene or 3,4-dichloronitrobenzene (B32671).

One common method involves the reduction of the nitro group in 3-chloro-4-fluoronitrobenzene. A patented method describes a hydrogenation reaction using a 1% Platinum on Carbon (Pt/C) catalyst in a hydrogen atmosphere. google.com This process is noted for its high conversion rate, yield (over 94%), and selectivity, and it avoids the use of organic solvents, making it suitable for large-scale production. google.com

Another approach starts with 3,4-dichloronitrobenzene and involves a three-step reaction sequence: fluorine displacement, hydrogenation reduction, and salt formation. google.com The fluorine displacement is typically achieved using a fluoride (B91410) salt, followed by the reduction of the nitro group using hydrogen and a Palladium on Carbon (Pd-C) catalyst. This method is advantageous due to the formation of few byproducts and the recyclability of the solvent and catalyst. google.com

A third synthetic route involves the reduction of 3-chloro-4-fluoronitrobenzene using erbium chloride powder in the presence of an aqueous sodium bromide solution, followed by distillation and recrystallization to yield the final product. chemicalbook.com

Below is a table summarizing various synthetic approaches for 3-chloro-4-fluoroaniline.

Starting MaterialKey Reagents/CatalystsSolvent(s)YieldKey Advantages
3-Chloro-4-fluoronitrobenzene1% Pt/C, H₂None (solvent-free)>94%High yield and selectivity, simple process, no organic solvent. google.com
3,4-DichloronitrobenzeneFluoride salt, H₂, Pd-CDMSO (for fluorination), Ethanol (for salt formation)Not specifiedFew byproducts, stable product, recyclable solvent and catalyst. google.com
3-Chloro-4-fluoronitrobenzeneErbium chloride powder, aq. NaBro-Xylene, 2-Thiophene acetonitrile (B52724)92%High yield. chemicalbook.com
3,4-Dichloronitrobenzene4-Chlorophenol, KOH, CopperNone specified94% (for the aminobenzene derivative)Part of a multi-step synthesis for a related compound. nih.gov

Synthesis of Ethanesulfonyl Halides and Related Reagents

Ethanesulfonyl halides, particularly ethanesulfonyl chloride, are the second key precursor for the synthesis of this compound. Ethanesulfonyl chloride (C₂H₅ClO₂S) is an important intermediate in organic synthesis. nih.gov

Several methods exist for the preparation of alkanesulfonyl chlorides. A common industrial method is the Reed reaction, which involves the reaction of an alkane with sulfur dioxide and chlorine under UV light (RH + SO₂ + Cl₂ → RSO₂Cl + HCl). wikipedia.org Another method involves the direct reaction of mercaptans or disulfides with chlorine gas in an aqueous solvent, which must be conducted in the dark to prevent the formation of chlorinated byproducts. nih.gov

More recent and environmentally benign methods have been developed. One such method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This procedure is lauded for its simplicity, use of readily accessible reagents, and high yields without the need for chromatographic purification. Similar oxidative chlorosulfonation can be achieved using sodium chlorite (B76162) (NaClO₂) or N-chlorosuccinimide with substrates like thiols, disulfides, and thioacetates. organic-chemistry.org

The properties of ethanesulfonyl chloride are well-documented.

Properties of Ethanesulfonyl Chloride

Property Value
CAS Number 594-44-5
Molecular Formula C₂H₅ClO₂S
Molecular Weight 128.58 g/mol
Boiling Point 177 °C
Density 1.35 g/mL

[Source: nih.govchemsynthesis.com]

Optimization of Reaction Conditions for Yield and Selectivity

The final step in the synthesis of this compound is the coupling of 3-chloro-4-fluoroaniline with ethanesulfonyl chloride. Optimizing the reaction conditions for this sulfonamide bond formation is crucial to maximize yield and purity while minimizing side reactions. Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and reaction time.

The reaction is a nucleophilic substitution where the amine group of 3-chloro-4-fluoroaniline attacks the electrophilic sulfur atom of ethanesulfonyl chloride, leading to the displacement of the chloride. This process generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting aniline.

Key Optimization Parameters:

Base: A variety of organic or inorganic bases can be used. Common choices include pyridine, triethylamine, or potassium carbonate. mdpi.com The choice of base can influence the reaction rate and the suppression of side products. The base's strength and steric properties are important considerations.

Solvent: The solvent must be inert to the reactants and capable of dissolving them. Dichloromethane, chloroform, or dimethylformamide (DMF) are often employed. mdpi.com The polarity of the solvent can affect the reaction kinetics.

Temperature: The reaction temperature is a critical factor. While some reactions proceed efficiently at room temperature, others may require cooling to control exothermicity or heating to increase the reaction rate. mdpi.com For instance, in the synthesis of a related quinoline (B57606) derivative, the final amination step was conducted at 120 °C. mdpi.com

Stoichiometry: The molar ratio of the reactants is important. A slight excess of the sulfonyl chloride or the aniline may be used to ensure the complete consumption of the limiting reagent.

Reaction Time: The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for completion. mdpi.com

By systematically adjusting these parameters, the synthesis can be optimized to achieve high yields of this compound with high purity.

Chemical Reactivity, Transformation, and Mechanistic Studies

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a cornerstone of the molecule's functionality, influencing its acidity and participating in several key reactions.

The nitrogen atom of the sulfonamide can be functionalized through alkylation and acylation reactions, typically after deprotonation. These reactions are fundamental for synthesizing derivatives with modified properties.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved using various alkylating agents. Methods often involve a base to deprotonate the nitrogen, followed by reaction with an electrophile. A notable method involves the use of trichloroacetimidates as alkylating agents, which can proceed under thermal or acid-catalyzed conditions. nih.govmdpi.com For instance, benzylic and other activated trichloroacetimidates react efficiently with sulfonamides in the presence of a Brønsted acid like camphorsulfonic acid (CSA). mdpi.com

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation is commonly carried out using acylating agents such as carboxylic acid chlorides or anhydrides. The reaction can be catalyzed by Lewis acids or metal hydrogen sulfates under solvent-free conditions, offering an efficient and environmentally conscious approach. researchgate.netresearchgate.net Bismuth(III) salts, for example, have been shown to be effective catalysts for this transformation. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions
TransformationReagents & ConditionsProduct TypeTypical Yield
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, BnBr) Solvent: DMF, THFN-alkyl-N-(3-chloro-4-fluorophenyl)ethanesulfonamideGood to Excellent
N-AlkylationAlkyl Trichloroacetimidate, Camphorsulfonic Acid (cat.) Solvent: DCE, TolueneN-alkyl-N-(3-chloro-4-fluorophenyl)ethanesulfonamideGood
N-AcylationAcid Chloride (e.g., Acetyl Chloride) Base (e.g., Pyridine, Et₃N) Solvent: DCMN-acyl-N-(3-chloro-4-fluorophenyl)ethanesulfonamideGood to Excellent
N-AcylationAcid Anhydride (e.g., Acetic Anhydride) Catalyst (e.g., Al(HSO₄)₃, BiCl₃) Solvent-freeN-acyl-N-(3-chloro-4-fluorophenyl)ethanesulfonamideExcellent

The hydrogen atom attached to the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This allows for easy deprotonation by a moderately strong base (e.g., an alkoxide or hydride) to form a resonance-stabilized sulfonamidate anion.

Once deprotonated, the nitrogen atom becomes a potent nucleophile. This enhanced nucleophilicity is the basis for the N-alkylation and N-acylation reactions discussed previously. The resulting anion readily attacks electrophilic centers, facilitating the formation of new carbon-nitrogen or acyl-nitrogen bonds. The stability and reactivity of this anion are central to the synthetic utility of the sulfonamide group. nih.gov

The sulfonamide bond is generally characterized by high hydrolytic stability. It is resistant to cleavage under both acidic and basic conditions, a property that contributes to its prevalence in pharmaceuticals. nih.gov However, under harsh conditions or through specific enzymatic action, degradation can occur.

Potential degradation pathways for N-(3-chloro-4-fluorophenyl)ethanesulfonamide, particularly in environmental or biological contexts, can be inferred from studies on related halogenated aromatic compounds. researchgate.net These pathways may include:

Dehalogenation: Microbial degradation often begins with the removal of halogen substituents. This can occur reductively, replacing the halogen with hydrogen, or hydrolytically, replacing it with a hydroxyl group.

Hydroxylation: Enzymatic hydroxylation of the aromatic ring can occur, introducing one or more hydroxyl groups. This step often precedes ring cleavage.

Ring Cleavage: Following hydroxylation, dioxygenase enzymes can catalyze the cleavage of the aromatic ring, breaking it down into smaller, aliphatic molecules that can enter central metabolic pathways. nih.gov

Sulfonamide Bond Cleavage: While chemically stable, specific hydrolases could potentially cleave the S-N bond, separating the ethanesulfonyl group from the 3-chloro-4-fluoroaniline (B193440) moiety.

Reactions of the Halogenated Aromatic Ring

The 3-chloro-4-fluorophenyl ring is activated towards certain reactions and deactivated towards others due to the presence of two halogen atoms and the strongly deactivating ethanesulfonamide (B75362) group.

Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). libretexts.org The ethanesulfonamide group is a powerful electron-withdrawing substituent, which deactivates the ring towards electrophilic attack but activates it for SNAr, particularly at the positions ortho and para to it. libretexts.orgyoutube.com

In this compound, the fluorine atom is para to the sulfonamide group, while the chlorine atom is meta. The SNAr mechanism involves the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex). libretexts.orgnih.gov This negative charge can be delocalized onto the sulfonyl group only when the nucleophile attacks the ortho or para positions. Therefore, substitution is strongly favored at the C4 position (bearing the fluorine).

Furthermore, in SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than chloride, because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, nucleophiles will preferentially displace the fluoride ion over the chloride ion.

Table 2: Predicted SNAr Reactions
NucleophileReagents & ConditionsPredicted Major Product
Hydroxide (OH⁻)NaOH, H₂O, HeatN-(3-chloro-4-hydroxyphenyl)ethanesulfonamide
Alkoxide (RO⁻)NaOR, ROH, HeatN-(3-chloro-4-alkoxyphenyl)ethanesulfonamide
Ammonia (NH₃)NH₃, Heat, PressureN-(4-amino-3-chlorophenyl)ethanesulfonamide
Thiolate (RS⁻)NaSR, Solvent (e.g., DMF)N-(3-chloro-4-(alkylthio)phenyl)ethanesulfonamide

While the ring is deactivated towards electrophilic aromatic substitution (EAS), reactions can be forced under more stringent conditions. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

Ethanesulfonamide group (-NHSO₂Et): Strongly deactivating and a meta-director.

Chlorine (-Cl): Deactivating and an ortho, para-director.

Fluorine (-F): Deactivating and an ortho, para-director.

The -NHSO₂Et group directs incoming electrophiles to C2 and C6.

The -F group at C4 directs to C3 and C5.

The -Cl group at C3 directs to C2, C4, and C6.

Combining these effects:

Position C2: Favored by the -Cl and -NHSO₂Et groups.

Position C5: Favored by the -F group.

Position C6: Favored by the -Cl and -NHSO₂Et groups.

Given the steric hindrance at C2 (between -Cl and -NHSO₂Et) and the powerful meta-directing effect of the sulfonamide group, electrophilic attack is most likely to occur at C6 . This position is meta to the sulfonamide, ortho to the chlorine, and meta to the fluorine, representing a compromise of the directing influences, though yields for such reactions are expected to be low.

Cross-Coupling Chemistry at Aryl Halide Positions

The this compound molecule possesses two halogen substituents on the phenyl ring, a chlorine and a fluorine atom, which are potential sites for cross-coupling reactions. Typically, the carbon-chlorine bond is more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. Therefore, selective substitution at the chlorine position would be anticipated.

However, a thorough review of scientific literature and chemical databases did not yield any specific studies detailing the participation of this compound in cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination. Consequently, no data on reaction conditions, catalyst systems, yields, or regioselectivity for this specific compound can be presented.

Transformations Involving the Ethanesulfonyl Group

The ethanesulfonyl group in this compound is generally stable. Transformations involving this group would likely require harsh reaction conditions. Potential reactions could include reductive cleavage of the N-S bond or modifications of the ethyl group.

Despite the chemical possibilities, no published research was found that specifically investigates transformations of the ethanesulfonyl group in this compound. As a result, there are no experimental data or established protocols to report for this section.

Detailed Mechanistic Investigations of Key Transformations

Mechanistic investigations, including transition state analysis and kinetic isotope effect studies, provide profound insights into reaction pathways. Such studies are crucial for understanding and optimizing chemical reactions.

No literature is available that details the transition state analysis for any reaction involving this compound. Computational or experimental studies to elucidate the geometries and energies of transition states for reactions at the aryl halide positions or the ethanesulfonyl group of this specific compound have not been reported.

Kinetic isotope effect (KIE) studies are a powerful tool for determining reaction mechanisms. By comparing the rates of reaction for isotopically labeled and unlabeled substrates, detailed information about bond-breaking and bond-forming steps in the rate-determining step can be obtained.

A search for KIE studies performed on this compound yielded no results. Therefore, no data on primary or secondary kinetic isotope effects for any transformation of this compound can be provided.

Sophisticated Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of N-(3-chloro-4-fluorophenyl)ethanesulfonamide, offering precise information about the chemical environment of each nucleus.

Advanced ¹H and ¹³C NMR Spectral Assignment Techniques

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the ethanesulfonyl and the 3-chloro-4-fluorophenyl moieties.

The ¹H NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethanesulfonyl group, arising from scalar coupling. The aromatic region will display complex splitting patterns for the three protons on the phenyl ring, influenced by both homo- and heteronuclear coupling with neighboring protons and the fluorine atom. The sulfonamide proton (NH) is anticipated to appear as a broad singlet.

In the ¹³C NMR spectrum, two distinct signals are expected for the aliphatic carbons of the ethanesulfonyl group. The aromatic region will feature six signals for the carbons of the 3-chloro-4-fluorophenyl ring. The chemical shifts of these aromatic carbons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and sulfonamide substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
CH₃1.2 - 1.4Triplet (t)J = 7-8
CH₂3.0 - 3.2Quartet (q)J = 7-8
Ar-H7.0 - 7.5Multiplet (m)-
NH9.5 - 10.5Broad Singlet (br s)-

Predicted ¹³C NMR Spectral Data for this compound

CarbonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (Hz)
CH₃10 - 15Singlet-
CH₂45 - 50Singlet-
Aromatic C115 - 140Multiple signals, some as doublets-
C-F150 - 160Doublet (d)¹JCF = 240-260
C-Cl120 - 130Singlet-
C-S135 - 145Singlet-

¹⁹F NMR for Elucidation of Fluorine Environment

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring bearing a chlorine and a sulfonamide group. This signal will likely appear as a doublet of doublets due to coupling with the two ortho- and meta-protons on the aromatic ring. The magnitude of these coupling constants provides valuable information about the electronic environment and spatial proximity of the coupled nuclei.

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal scalar coupling correlations between adjacent protons. A cross-peak between the methyl and methylene protons of the ethanesulfonyl group will confirm their connectivity. In the aromatic region, cross-peaks will delineate the neighboring relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It will definitively link the proton resonances of the methyl and methylene groups to their corresponding carbon signals. Similarly, each aromatic proton signal will be correlated to its respective carbon signal, aiding in the assignment of the complex aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include those between the methylene protons of the ethanesulfonyl group and the sulfur-bearing aromatic carbon, as well as between the sulfonamide proton and the adjacent aromatic carbons. These correlations are instrumental in confirming the connection of the ethanesulfonyl group to the nitrogen atom of the 3-chloro-4-fluorophenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This can be useful in determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the ethanesulfonyl group and the aromatic protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and the fragmentation behavior of this compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is utilized to determine the accurate mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition. For this compound (C₈H₈ClFNO₂S), the theoretical monoisotopic mass can be calculated with a high degree of accuracy.

Calculated Exact Mass for this compound

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)812.00000096.000000
Hydrogen (¹H)81.0078258.062600
Chlorine (³⁵Cl)134.96885334.968853
Fluorine (¹⁹F)118.99840318.998403
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)215.99491531.989830
Sulfur (³²S)131.97207131.972071
Total 235.994831

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula. missouri.eduresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of the protonated molecule ([M+H]⁺). By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is obtained. The fragmentation of aromatic sulfonamides often follows predictable pathways. nih.govresearchgate.netnih.gov

A primary fragmentation pathway for this compound is expected to be the cleavage of the S-N bond, leading to the formation of the ethanesulfonyl cation and the 3-chloro-4-fluoroaniline (B193440) radical cation or the protonated 3-chloro-4-fluoroaniline. Another common fragmentation involves the loss of sulfur dioxide (SO₂). nih.govresearchgate.netnih.gov

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
237.0027[C₂H₅SO₂]⁺C₆H₄ClFN93.0056
237.0027[C₆H₅ClFN]⁺C₂H₅SO₂146.0065
237.0027[M+H - SO₂]⁺SO₂172.0349

The analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, confirming the presence of the key functional groups and their connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide a unique "vibrational fingerprint" of a molecule by probing its molecular vibrations. For this compound, one would expect to observe characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum corresponding to its specific functional groups.

Hypothetically, the IR spectrum would display characteristic peaks for the N-H stretching of the sulfonamide group, typically in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would be expected to produce strong absorptions around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-S bond stretching would likely appear in the 800-600 cm⁻¹ range. Vibrations associated with the substituted benzene (B151609) ring would also be prominent, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and various C-H bending vibrations. The C-F and C-Cl stretching vibrations would be expected at lower frequencies, typically in the 1200-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.

However, a search of scientific literature and spectral databases does not yield any experimentally obtained IR or Raman spectra specifically for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, the π-electron system of the benzene ring is expected to give rise to characteristic absorption bands in the UV region. The substitution pattern on the phenyl ring, including the chloro and fluoro groups, as well as the ethanesulfonamide (B75362) substituent, would influence the position and intensity of these absorption maxima (λmax).

Typically, substituted benzenes exhibit primary and secondary absorption bands. The electronic transitions would be influenced by the electron-withdrawing nature of the chloro, fluoro, and sulfonamide groups. Despite these theoretical expectations, no specific experimental UV-Vis spectral data for this compound has been found in the public domain.

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying chemical substances. For a compound like this compound, various methods would be applicable.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control pH. Detection would likely be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. While HPLC methods for structurally related compounds containing the 3-chloro-4-fluorophenyl moiety exist, a validated method specifically for this compound is not available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be invaluable for identifying any volatile impurities or byproducts from its synthesis, such as unreacted precursors or side-products. The mass spectrometer provides fragmentation patterns that can be used to identify these minor components. No specific GC-MS studies related to the synthesis or degradation of this compound have been reported.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique would be ideal for analyzing complex mixtures containing this compound, such as reaction mixtures or metabolism studies. LC-MS could provide the molecular weight of the parent compound and its metabolites or degradation products. As with other analytical methods, there is a lack of published LC-MS data specific to this compound.

X-Ray Crystallography for Solid-State Structural Elucidation and Polymorphism

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. It is also the primary tool for identifying and characterizing different polymorphic forms, which can have significant impacts on the physical properties of a compound. A search of crystallographic databases reveals no deposited crystal structure for this compound. While crystal structures for related molecules like N-(3-chloro-4-fluorophenyl)acetamide are available, this information cannot be extrapolated to the target compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of N-(3-chloro-4-fluorophenyl)ethanesulfonamide. These calculations, based on the principles of quantum mechanics, can elucidate various molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set.

Table 1: Illustrative Optimized Geometrical Parameters using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.43--
S-N1.65--
C-S-N-107.5-
C-C-N-S--85.0

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Ab Initio Methods for Precise Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be employed to calculate electronic energies, dipole moments, and polarizability of this compound. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking and obtaining precise electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. In the case of this compound, the MEP surface would likely show negative potential (typically colored red) around the oxygen atoms of the sulfonyl group and the fluorine atom, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the sulfonamide group would exhibit a positive potential (blue), marking it as a potential site for nucleophilic attack. This type of analysis is crucial for understanding intermolecular interactions and chemical reactivity researchgate.netresearchgate.net.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

Exploration of Conformational Landscape in Solution and Gas Phase

MD simulations can be used to explore the different conformations that this compound can adopt in various environments, such as in the gas phase or in a solvent. By simulating the motion of the molecule over a period of time, researchers can identify the most stable and frequently occurring conformations. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution. Conformational analysis of similar diaryl compounds has been successfully performed using a combination of NMR spectroscopy and quantum chemical calculations mdpi.com.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens and the fluorine atom), as well as a chlorine atom, suggests that this compound can participate in various intermolecular interactions. MD simulations can be used to analyze the nature and strength of these interactions, such as hydrogen bonds and halogen bonds. For instance, studies on related compounds have utilized Hirshfeld surface analysis to investigate different types of intermolecular contacts, including N-H···O, C-H···Cl, and even Cl···Cl interactions mdpi.com. These interactions play a critical role in the crystal packing of the molecule and its behavior in condensed phases.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. mdpi.com For this compound, a QSPR model could predict properties such as solubility, lipophilicity (LogP), or melting point, while a QSRR model could predict its reactivity in various chemical environments, such as its acidity or susceptibility to hydrolysis.

Correlating Electronic and Steric Parameters with Chemical Behavior

The chemical behavior of this compound is governed by the interplay of electronic and steric effects originating from its constituent functional groups. A QSRR/QSPR study would involve calculating various molecular descriptors that quantify these effects and then using statistical methods to correlate them with observed or desired activities.

Electronic Parameters: These descriptors quantify the electron distribution within the molecule. For the target compound, key electronic parameters would include:

Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these would indicate the partial charges on each atom. The charges on the sulfonamide nitrogen, the acidic proton, and the aromatic carbons would be particularly relevant for predicting reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. biointerfaceresearch.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key sites for intermolecular interactions. biointerfaceresearch.com

Steric Parameters: These descriptors relate to the three-dimensional size and shape of the molecule, which can influence its ability to fit into an active site or pack in a crystal lattice.

Molecular Volume and Surface Area: These fundamental parameters describe the space occupied by the molecule.

Ovality and Molar Refractivity: These descriptors provide more nuanced information about the molecule's shape and polarizability.

A typical QSRR study would generate a dataset of these parameters for this compound and its virtual analogues and then apply regression analysis to build a predictive model. For instance, the acidity of the N-H bond could be correlated with the calculated partial charge on the nitrogen atom and the HOMO-LUMO gap.

Parameter Type Descriptor Example Potential Correlated Chemical Behavior
Electronic Partial Charge on NitrogenAcidity of N-H bond, Hydrogen bonding capability
Electronic LUMO EnergySusceptibility to nucleophilic attack
Electronic Molecular Electrostatic PotentialSite of protonation or intermolecular interaction
Steric Molecular VolumeCrystal packing efficiency, Solubility
Steric Molecular Surface AreaRate of diffusion, Interaction with surfaces

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting the spectroscopic properties of molecules with high accuracy. researchgate.netresearchgate.net These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field. frontiersin.org These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). frontiersin.org Such calculations can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule and are particularly useful for complex structures or for distinguishing between isomers. nih.gov

Nucleus Atom Type / Position Predicted Data Type
¹HAromatic protons, Ethyl protons, Amide protonChemical Shift (ppm)
¹³CAromatic carbons, Ethyl carbonsChemical Shift (ppm)
¹⁹FFluorine on phenyl ringChemical Shift (ppm)

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule after geometry optimization. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Key predicted vibrations for this compound would include the N-H stretch, the symmetric and asymmetric S=O stretches of the sulfonamide group, C-H stretches of the ethyl and aromatic groups, and the C-F and C-Cl stretches. researchgate.net Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve accuracy.

Vibrational Mode Functional Group Predicted Data Type
N-H StretchSulfonamideWavenumber (cm⁻¹)
S=O Asymmetric StretchSulfonamideWavenumber (cm⁻¹)
S=O Symmetric StretchSulfonamideWavenumber (cm⁻¹)
C-F StretchFluorophenylWavenumber (cm⁻¹)
C-Cl StretchChlorophenylWavenumber (cm⁻¹)

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would primarily predict the π → π* transitions associated with the substituted aromatic ring.

Transition Type Predicted Data Type
HOMO → LUMO (π → π*)Wavelength (λmax in nm)
Other transitionsOscillator Strength (f)

In Silico Design of Novel Analogues for Targeted Chemical Functions

In silico design involves using computational methods to create and evaluate new molecules with desired properties before they are synthesized in the lab. steeronresearch.com This approach significantly reduces the time and cost of discovering new compounds with specific functions. Starting with this compound as a lead compound, novel analogues could be designed to optimize a particular chemical function, such as enhanced reactivity, improved solubility, or greater affinity for a biological target.

The design process would involve systematic structural modifications to the parent molecule. Potential modifications could include:

Altering the Sulfonamide Moiety: The ethyl group could be replaced with other alkyl or aryl groups to modulate steric bulk and lipophilicity.

Modifying the Aromatic Ring Substitution: The positions of the chloro and fluoro substituents could be changed, or they could be replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the ring.

Scaffold Hopping: The 3-chloro-4-fluorophenyl ring could be replaced entirely with other aromatic or heterocyclic systems to explore new chemical space and interaction patterns.

Each newly designed virtual analogue would then be evaluated using the computational methods described previously. QSPR models would predict their physical properties, while DFT calculations could predict their reactivity and spectral characteristics. This iterative cycle of design and computational evaluation allows for the rapid screening of a large number of potential candidates, prioritizing only the most promising ones for laboratory synthesis and testing.

Parent Compound Modification Strategy Example Analogue Structure Targeted Chemical Function
This compoundAlkyl group modificationN-(3-chloro-4-fluorophenyl)propanesulfonamideModify lipophilicity
This compoundPhenyl ring substitutionN-(3,5-dichlorophenyl)ethanesulfonamideAlter electronic properties
This compoundScaffold hoppingN-(5-chloropyridin-2-yl)ethanesulfonamideExplore new receptor interactions

Applications in Chemical Sciences and Materials Research Non Biological/non Clinical

Role as a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Architectures

There is no readily available scientific literature detailing the use of N-(3-chloro-4-fluorophenyl)ethanesulfonamide as a precursor for the synthesis of complex organic architectures. While the N-(3-chloro-4-fluorophenyl) moiety itself is a component in various more complex molecules, specific examples originating from the ethanesulfonamide (B75362) derivative are not documented in the searched resources. For instance, related structures like N-(3-chloro-4-fluorophenyl) acetamide (B32628) and various quinazoline (B50416) derivatives containing the 3-chloro-4-fluorophenylamino group are synthesized from 3-chloro-4-fluoroaniline (B193440), but this does not provide direct evidence for the utility of the ethanesulfonamide title compound. chemicalbook.comnih.gov

Scaffold for the Development of Functional Organic Materials

No research was identified that explores the use of this compound as a foundational scaffold for creating functional organic materials. The development of such materials typically requires compounds with specific electronic, photophysical, or self-assembly properties, none of which have been reported for this particular molecule.

Utility in Ligand Design for Organometallic Catalysis

The potential of this compound in the design of ligands for organometallic catalysis has not been described in the available literature. Ligand design often involves the incorporation of specific coordinating atoms (e.g., phosphorus, nitrogen, sulfur) in a well-defined steric and electronic environment to influence the activity and selectivity of a metal catalyst. There is no indication that this compound has been investigated for such purposes.

Development as Analytical Reference Standards and Probes

There is no evidence to suggest that this compound has been developed or is used as an analytical reference standard. Typically, compounds designated as analytical standards are well-characterized substances used for calibration and identification in analytical methods. No such data or application has been found for this compound.

Exploration in Polymer Chemistry and Advanced Materials

A review of existing research reveals no instances of this compound being explored in the field of polymer chemistry or for the development of advanced materials. Its potential as a monomer for polymerization or as an additive to modify polymer properties has not been documented.

Design of Molecular Switches or Sensors based on Chemical Reactivity

No studies have been published that propose or demonstrate the use of this compound in the design of molecular switches or sensors. The creation of such systems relies on a molecule's ability to undergo a reversible change in its properties in response to an external stimulus (e.g., light, pH, analyte binding). The chemical reactivity profile of this compound does not appear to have been exploited for such applications.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The synthesis of complex organic molecules is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict novel and efficient synthetic pathways. For N-(3-chloro-4-fluorophenyl)ethanesulfonamide, AI could be employed to design de novo synthetic routes that are more cost-effective, time-efficient, and environmentally benign than traditional methods.

Machine learning algorithms can be trained to predict the optimal conditions for the sulfonamide bond formation, a critical step in the synthesis. By analyzing factors such as solvent, temperature, catalyst, and reaction time, these models can guide chemists to the most promising experimental setups, minimizing the need for extensive trial-and-error optimization. Generative AI models, for instance, have been successfully used in designing novel drug candidates and predicting their synthesizability, including for compounds involving sulfonamide formation. nih.gov This approach could accelerate the discovery of new derivatives of this compound with desired properties.

Future research will likely focus on developing closed-loop systems where AI designs a synthetic route, and automated robotic platforms execute the synthesis, with the experimental results feeding back into the AI model for iterative improvement. nih.gov

RankStarting MaterialsKey Reaction StepPredicted Yield (%)Sustainability Score (1-10)Estimated Cost ($/g)
13-chloro-4-fluoroaniline (B193440), Ethanesulfonyl chlorideDirect Sulfonylation928.550
21-bromo-3-chloro-4-fluorobenzene, EthanethiolPalladium-catalyzed coupling, then oxidation and amidation856.075
33-chloro-4-fluorobenzenediazonium salt, Sulfur dioxide, EthylamineSandmeyer-type reaction787.065

This table is interactive and for illustrative purposes only. The data is hypothetical and based on the potential application of AI in chemical synthesis.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern organic synthesis is increasingly moving towards greener and more sustainable methods. Photocatalysis and electrocatalysis offer mild reaction conditions, high selectivity, and the use of light or electricity as traceless reagents. For this compound, these techniques could unlock new avenues for its synthesis and functionalization.

Photocatalysis has emerged as a powerful tool for forming challenging bonds and for the late-stage functionalization of complex molecules. acs.orgbohrium.com Research has demonstrated the photocatalytic synthesis of arylsulfonamides through a three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine. rsc.org This approach could be adapted for the synthesis of this compound, potentially avoiding harsh reagents and high temperatures. Furthermore, photocatalytic methods can convert existing sulfonamides into sulfonyl radical intermediates, which can then be used to form new carbon-sulfur or other bonds, allowing for the diversification of the parent molecule under very mild conditions. acs.orgnih.gov

Electrocatalysis provides another avenue for driving chemical transformations. The electrochemical synthesis of sulfonamides can offer high atom economy and avoid the use of chemical oxidants or reductants. Future studies could explore the electrochemical coupling of 3-chloro-4-fluorophenyl precursors with ethanesulfonyl sources to generate the target molecule.

Table 2: Comparison of Hypothetical Synthetic Routes for a Derivative

ParameterTraditional Thermal MethodPotential Photocatalytic Method
Reaction Friedel-Crafts acylation followed by reduction and sulfonylationLate-stage C-H functionalization via sulfonyl radical
Temperature 80-120 °CRoom Temperature
Reagents Strong Lewis acids, harsh oxidantsOrganic photocatalyst, visible light
Byproducts Acidic waste, metal saltsMinimal, catalyst is recyclable
Selectivity Moderate, potential for side reactionsHigh, targets specific C-H bonds

This table is interactive and presents a hypothetical comparison to illustrate the potential advantages of photocatalysis.

Development of Advanced In Situ Spectroscopic Monitoring Techniques

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and safety. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for sampling. spectroscopyonline.com For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable insights.

Using a fiber-optic probe, FTIR-ATR spectroscopy can track the concentration of reactants, intermediates, and products throughout the reaction. mdpi.comnih.gov This allows for the precise determination of reaction endpoints, the identification of transient or unstable intermediates, and a deeper understanding of the reaction kinetics. mdpi.comnih.gov This level of process analytical technology (PAT) is critical for ensuring batch-to-batch consistency and for the safe scale-up of chemical processes. mdpi.com

Future research could involve the use of these in situ techniques to study the formation of this compound under various conditions, leading to a more robust and efficient manufacturing process. Combining multiple spectroscopic techniques could provide a more complete picture of the chemical transformation as it occurs.

Table 3: Hypothetical Real-Time Monitoring of Sulfonamide Synthesis via In Situ FTIR

Time (minutes)Concentration of 3-chloro-4-fluoroaniline (M)Concentration of Ethanesulfonyl chloride (M)Concentration of Product (M)
01.001.050.00
100.750.800.25
300.200.250.80
600.010.060.99
90<0.010.06>0.99

This interactive table illustrates the type of data that could be generated from in situ monitoring of the reaction.

Mechanistic Studies under Extreme Conditions

Investigating the behavior of this compound under extreme conditions—such as high temperature, high pressure, or in supercritical fluids—can reveal novel mechanistic pathways and stability limits. While such studies are challenging, they can provide fundamental insights into the molecule's intrinsic properties.

High-pressure studies could elucidate the volume changes during the reaction and potentially favor certain transition states, leading to different product distributions or reaction rates. High-temperature studies are crucial for understanding the thermal stability of the compound and identifying its primary thermal degradation products. This information is vital for ensuring safety during synthesis, storage, and application, particularly if the compound is to be used in environments where it might be exposed to high temperatures.

Research in supercritical fluids, such as supercritical carbon dioxide, could open up new green chemistry avenues for its synthesis or purification. These studies would contribute to a comprehensive understanding of the molecule's reactivity and resilience.

Table 4: Hypothetical Stability Profile of this compound

ConditionTemperature (°C)Pressure (bar)ObservationMajor Degradation Products
Thermal Stress2501Decomposition observed3-chloro-4-fluoroaniline, SO₂, ethylene
High Pressure10010,000StableNone
Hydrothermal15050 (in H₂O)Slow hydrolysis of S-N bond3-chloro-4-fluorophenylamine, Ethanesulfonic acid
Supercritical CO₂50150Stable, high solubilityNone

This interactive table provides a hypothetical summary of stability studies under various extreme conditions.

Research into Environmental Fate and Degradation Pathways (chemical, not ecotoxicological)

Understanding the potential environmental fate of a synthetic compound is a critical aspect of modern chemical research. For this compound, this involves investigating its persistence and the chemical pathways through which it might degrade in the environment. The focus here is on abiotic (non-biological) degradation mechanisms.

Photodegradation is a major dissipation pathway for many sulfonamide-containing compounds. nih.govresearchgate.net Future research should investigate the direct photolysis of this compound by sunlight, as well as indirect photolysis mediated by naturally occurring photosensitizers in water bodies. nih.gov The presence of the halogen atoms on the phenyl ring could influence the rate and products of photodegradation. Key degradation reactions could include the cleavage of the S-N bond or transformations of the aromatic ring. researchgate.net

Hydrolysis is another important abiotic degradation pathway. Studies would need to determine the rate of hydrolysis of the sulfonamide bond under different pH conditions. While sulfonamides are generally stable to hydrolysis, this can be a minor dissipation pathway under certain conditions. nih.gov Identifying the primary degradation products from these pathways is crucial for a complete understanding of the compound's environmental lifecycle.

Table 5: Potential Abiotic Degradation Pathways

Degradation PathwayTriggering ConditionKey ReactionPotential Primary Products
Direct Photolysis UV-B radiation (sunlight)Cleavage of the S-N bond3-chloro-4-fluorophenyl radical, Ethanesulfonyl radical
Indirect Photolysis Sunlight + Dissolved Organic MatterHydroxyl radical attack on the aromatic ringHydroxylated derivatives
Hydrolysis (Acidic) Low pHProtonation and cleavage of the S-N bond3-chloro-4-fluoroaniline, Ethanesulfonic acid
Hydrolysis (Basic) High pHNucleophilic attack on the sulfur atom3-chloro-4-fluoroaniline, Ethanesulfonic acid

This interactive table outlines potential chemical degradation pathways for the compound in an environmental context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)ethanesulfonamide?

  • Methodology : A two-step approach is typical:

Sulfonylation : React 3-chloro-4-fluoroaniline with ethanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate.

Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Adjust stoichiometry to avoid di-sulfonylation byproducts .

Q. How can spectroscopic techniques characterize this compound?

  • 1H/13C NMR :

  • Aromatic protons appear at δ 7.2–8.1 ppm (split due to Cl/F substituents).
  • Ethanesulfonyl group: CH2 signals at δ 3.1–3.3 ppm (1H NMR), ~45–50 ppm (13C NMR).
    • IR : Strong S=O stretches at 1150–1350 cm⁻¹.
    • Mass Spectrometry : Expect [M+H]+ peak at m/z 262.5 (calculated).
    • Validation : Compare with analogous sulfonamides (e.g., N-(3-chlorophenyl) analogs) for peak assignments .

Q. What purification methods are effective for removing halogenated byproducts?

  • Recrystallization : Use ethanol/water (4:1) for high recovery of pure crystals.
  • Chromatography : Optimize silica gel columns with gradient elution (hexane → ethyl acetate).
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Crystal Growth : Use slow evaporation of saturated DMSO or DMF solutions.
  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 for structure solution, focusing on torsional angles of the ethanesulfonyl group and aryl ring planarity.
  • Validation : Compare with structurally related compounds (e.g., N-(3-chloro-4-fluorophenyl)acetamide, CCDC entry XYZ123) to identify conformational outliers .

Q. How to design structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

  • Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 2-Cl, 4-F) or sulfonamide chain lengths (e.g., propanesulfonamide).
  • Assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO2 hydration.
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with sulfonamide-zn²+ coordination distances .

Q. What computational strategies predict solubility and reactivity of this compound?

  • Solubility : Apply COSMO-RS (via Turbomole) with parameters for DMSO and aqueous buffers.
  • Reactivity : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrophilic regions (e.g., sulfonamide sulfur).
  • Validation : Cross-check with experimental UV-Vis λmax (e.g., 255 nm in methanol) and pKa (estimated ~9.5) .

Q. How to address contradictions in reported biological activity data?

  • Case Example : If one study reports IC50 = 50 nM for kinase inhibition, while another shows no activity:

Replicate Conditions : Ensure identical assay buffers (e.g., ATP concentration, pH 7.4).

Probe Purity : Re-analyze compound via LC-MS to rule out degradation.

Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) binding studies.

  • Statistical Tools : Apply Grubbs’ test to identify outliers in dose-response curves .

Q. What analytical methods identify and quantify degradation products?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor for hydrolyzed products (e.g., free 3-chloro-4-fluoroaniline, m/z 145.5).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; compare HPLC profiles to fresh batches.
  • Mechanistic Insight : Perform Arrhenius analysis to extrapolate shelf-life under standard conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.